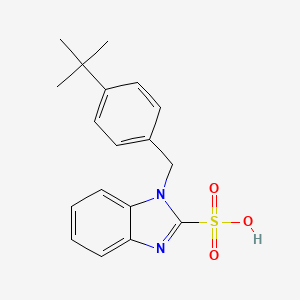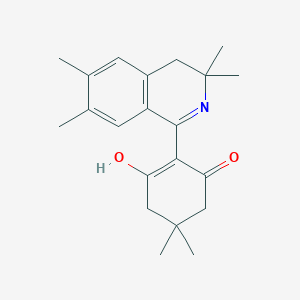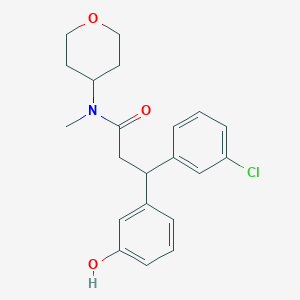![molecular formula C20H31FN2O2 B6044206 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6044206.png)
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol, also known as Flibanserin, is a medication that is used to treat hypoactive sexual desire disorder (HSDD) in premenopausal women. The drug was approved by the US Food and Drug Administration (FDA) in 2015, making it the first and only drug approved for the treatment of HSDD.
作用机制
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. The drug acts as a serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This results in an increase in sexual desire and arousal.
Biochemical and Physiological Effects
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have significant biochemical and physiological effects on the body. The drug has been found to increase levels of dopamine and norepinephrine in the brain, which leads to an increase in sexual desire and arousal. In addition, 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol has also been shown to decrease levels of serotonin, which can lead to an improvement in mood and a reduction in anxiety.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the serotonin 5-HT1A receptor and the 5-HT2A receptor. This allows researchers to study the effects of these receptors on sexual desire and arousal. However, one of the limitations of using 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its potential side effects, such as dizziness and nausea, which can interfere with the results of the experiment.
未来方向
There are several future directions for the use of 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol in research. One area of research is the potential use of the drug in treating other conditions, such as depression and anxiety. Another area of research is the development of new drugs that target the same neurotransmitters as 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol but with fewer side effects. Finally, researchers may continue to study the mechanism of action of 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol in order to gain a better understanding of how it affects sexual desire and arousal.
合成方法
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol is synthesized using a multi-step process that involves the reaction of 2-chloroethanol with 4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)piperazine in the presence of a base. The resulting product is then subjected to a series of chemical reactions, including reduction and acylation, to yield the final product, 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol.
科学研究应用
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol has been extensively researched for its potential use in treating HSDD in premenopausal women. Clinical trials have shown that the drug can significantly improve sexual desire and satisfaction in women with HSDD. In addition, 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol has also been studied for its potential use in treating other conditions, such as depression and anxiety.
属性
IUPAC Name |
2-[4-cyclohexyl-1-[(2-fluoro-4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O2/c1-25-19-8-7-16(20(21)13-19)14-22-10-11-23(15-18(22)9-12-24)17-5-3-2-4-6-17/h7-8,13,17-18,24H,2-6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMRMSHRLDKKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2CCO)C3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxybenzyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6044123.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6044136.png)

![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6044144.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)

![1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6044154.png)

![2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6044163.png)
![1-(2,3-dimethylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6044167.png)
![4-(3-fluorobenzyl)-3-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6044178.png)
![4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6044179.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B6044187.png)
